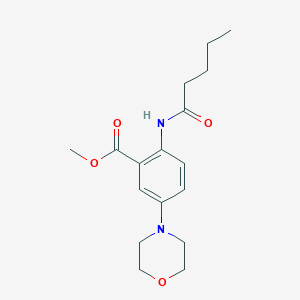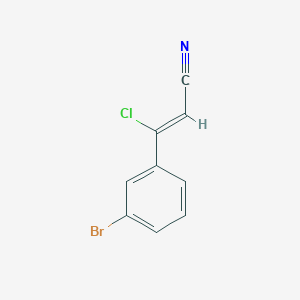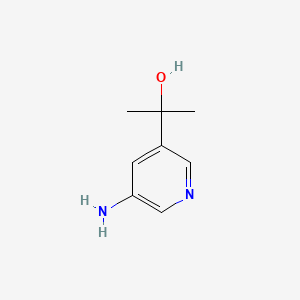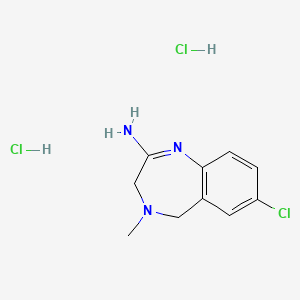![molecular formula C38H16F26IrN4P B13895907 Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)
Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 is a cyclometalated iridium (III) complex. It is known for its application in visible-light mediated photocatalytic organic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 involves the following steps:
Preparation of Iridium Complex Precursor: The iridium complex precursor is prepared by reacting iridium chloride with 3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl ligands in a suitable solvent under reflux conditions.
Formation of the Final Complex: The precursor is then reacted with 5,5’-bis(trifluoromethyl)-2,2’-bipyridine in the presence of a base to form the final complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: undergoes various types of reactions, including:
Photocatalytic Reactions: It is used in visible-light mediated photocatalytic organic transformations.
Alkylation Reactions: It facilitates the alkylation of remote C-H bonds.
Aminoarylation Reactions: It is involved in the aminoarylation of alkenes
Common Reagents and Conditions
Reagents: Common reagents include arylsulfonylacetamides and other bifunctional reagents.
Conditions: The reactions typically require visible light activation, often using photoreactors such as Penn PhD or SynLED 2.0
Major Products
The major products formed from these reactions include alkylated and aminoarylated organic compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, enabling various transformations under mild conditions.
Biology and Medicine: Its applications in biology and medicine are still under exploration, but its ability to mediate light-induced reactions holds potential for photodynamic therapy and other biomedical applications.
Industry: It is used in the development of new materials and processes, particularly in the field of green chemistry
Mécanisme D'action
The mechanism by which Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 exerts its effects involves:
Photocatalytic Activation: Upon exposure to visible light, the iridium complex undergoes electronic excitation, which facilitates the transfer of electrons to the substrate.
Proton-Coupled Electron Transfer: This mechanism enables the catalytic alkylation of remote C-H bonds and other transformations
Comparaison Avec Des Composés Similaires
Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: can be compared with other cyclometalated iridium (III) complexes, such as:
Ir[dF(CF3)ppy]2(dtbpy)PF6: This compound also serves as a photocatalyst for visible-light mediated transformations but may differ in its specific reactivity and efficiency.
Ir[dFCF3ppy]2(bpy)PF6: Another similar compound with slight variations in ligand structure, affecting its catalytic properties.
The uniqueness of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 lies in its specific ligand arrangement, which imparts distinct photophysical and catalytic properties .
Propriétés
Formule moléculaire |
C38H16F26IrN4P |
|---|---|
Poids moléculaire |
1245.7 g/mol |
Nom IUPAC |
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
Clé InChI |
SBLGPHQWHQVIFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate](/img/structure/B13895835.png)

![tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate](/img/structure/B13895856.png)

![Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13895871.png)


![2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13895898.png)



